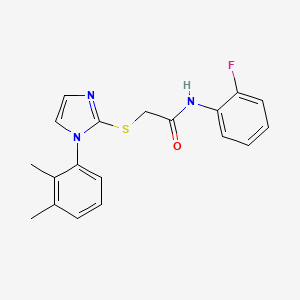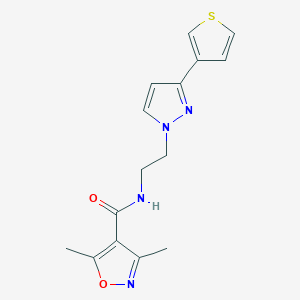
3,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals with potential relevance in various fields of chemistry and biology. The interest in such molecules stems from their unique structure, which allows for diverse chemical reactions and properties. Although specific studies directly on this compound are limited, research on similar compounds provides insights into their synthesis, molecular structure analysis, chemical reactions, and properties.
Synthesis Analysis
The synthesis of compounds with complex structures like the one often involves multi-step reactions, including cyclization, condensation, and functional group transformations. For example, Prabakaran et al. (2012) demonstrated an effective synthesis method for related pyrazole carboxamides, which could be applicable to the synthesis of the target compound by adapting the reactants and conditions (Prabakaran, Khan, & Jin, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR, and mass spectrometry. For instance, Sharma et al. (2016) utilized X-ray diffraction studies to determine the structure of a similarly complex molecule, highlighting the utility of these techniques in understanding the 3D arrangement of atoms within these compounds (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Chemical Reactions and Properties
Compounds like the one can undergo a variety of chemical reactions, including nucleophilic substitution, addition reactions, and more. Yu et al. (2009) discussed the chemoselective nucleophilic chemistry of isoxazole derivatives, providing insight into the types of reactions that could be relevant for modifying or interacting with the target compound (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystal structure, are crucial for their practical application. The analysis by Sharma et al. provides a model for how these properties might be determined and interpreted for the compound .
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and functional group behavior, is essential for predicting how these compounds might behave under different chemical conditions. The work by Donohue et al. (2002) on the synthesis and evaluation of a library of pyrazole-4-carboxamides hints at the extensive experimentation required to fully elucidate these properties (Donohue, Michelotti, Reader, Reader, Stirling, & Tice, 2002).
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Structural Analysis
The compound is closely related to various synthesized pyrazole and isoxazole derivatives, which have been studied for their structural properties. For example, the synthesis of similar compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was achieved, and its crystal structure was determined through single crystal X-ray diffraction studies (Prabhuswamy et al., 2016). Similar research has been done on other isoxazole and pyrazole derivatives, focusing on their synthesis and molecular structure analysis (Ledenyova et al., 2018).
2. Biological Activities and Potential Applications
Several studies have focused on the biological activities of pyrazole and isoxazole derivatives. For example, research into the synthesis and herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea showed that these compounds exhibited inhibitory activity against certain plant species, indicating potential applications in agriculture (Fu-b, 2014). Additionally, the synthesis and antimicrobial activity of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-diones, as well as related compounds, have been explored, showcasing their potential as antimicrobial agents (Zaki et al., 2016).
3. Potential in Drug Discovery and Pharmaceutical Research
The synthesis and evaluation of various pyrazole and isoxazole derivatives have revealed their potential as candidates in drug discovery. For instance, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines showed promising results against cancer cell lines, suggesting potential applications in oncology (Deady et al., 2003). Similarly, the design and synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents also indicated their potential in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-14(11(2)21-18-10)15(20)16-5-7-19-6-3-13(17-19)12-4-8-22-9-12/h3-4,6,8-9H,5,7H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHHHKWYOZHQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

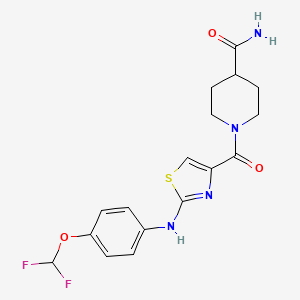
![1-[(2-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2481981.png)
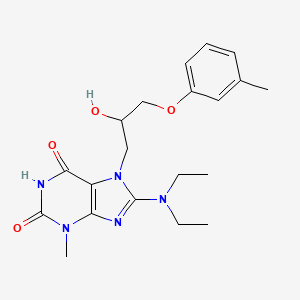
![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)picolinonitrile](/img/structure/B2481984.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]methanesulfonamide](/img/structure/B2481988.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide](/img/structure/B2481989.png)
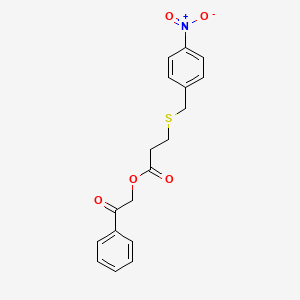
![3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one](/img/structure/B2481992.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2481993.png)
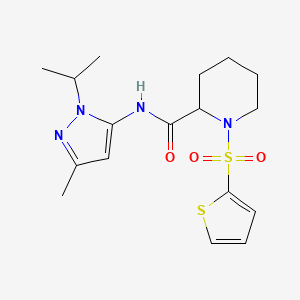
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2481995.png)
![5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2481996.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2481998.png)
